2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol
Description
2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is a fluorinated heterocyclic compound with the molecular formula C₁₇H₁₄F₄N₂O and CAS registry number 338-30753-2 . Structurally, it features a 1-naphthol moiety linked to a 1,4-diazepine ring substituted with a 1,1,2,2-tetrafluoroethyl group at the 7-position. The tetrafluoroethyl substituent introduces significant electronegativity and lipophilicity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H14F4N2O |
|---|---|
Molecular Weight |
338.30 g/mol |
IUPAC Name |
2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14F4N2O/c18-16(19)17(20,21)14-9-13(22-7-8-23-14)12-6-5-10-3-1-2-4-11(10)15(12)24/h1-6,9,16,23-24H,7-8H2 |
InChI Key |
CCYJOIKOJJSMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazepine ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthol derivatives.
Scientific Research Applications
2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the diazepine ring or the naphthol moiety:
Physicochemical and Functional Differences
Fluorination Impact
- Tetrafluoroethyl vs. Pentafluoroethyl : The pentafluoroethyl analogue (C₁₇H₁₃F₅N₂O) exhibits higher molecular weight (356.30 vs. 338.30 g/mol) and fluorine content, likely enhancing lipophilicity (logP) but reducing aqueous solubility compared to the target compound .
- Tetrafluoroethyl vs. Trifluoromethyl: The trifluoromethyl-substituted variant (C₁₃H₁₃F₃N₂O₂) has a simpler structure with fewer fluorine atoms (3 vs.
Stereoelectronic Effects
Pharmacological Relevance
- Central Nervous System (CNS) Modulation : Fluorinated diazepines often exhibit affinity for GABA receptors, though substituent size and electronegativity critically modulate selectivity .
- Anticancer Activity: Fluorine-rich heterocycles are known to inhibit kinases or DNA repair enzymes, but the tetrafluoroethyl group’s bulkiness may limit penetration into hydrophobic binding pockets compared to smaller fluorinated groups .
Biological Activity
The compound 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14F4N2O
- Molecular Weight : 338.299 g/mol
- CAS Number : Not specified in the sources
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the tetrafluoroethyl moiety into the diazepine structure. The synthetic routes may include:
- Formation of the diazepine ring via cyclization.
- Introduction of the tetrafluoroethyl group using fluorinated reagents.
- Functionalization to attach the naphthol moiety.
The biological activity of 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer proliferation or oxidative stress.
- Cellular Interaction : Its structure allows for interaction with various cellular targets, potentially modulating signaling pathways involved in cell survival and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | MCF-7 | 17.16 ± 1.54 |
| 9 | HCT-116 | 16.19 ± 1.35 |
| 6 | MCF-7 | 19.48 ± 0.15 |
| 6 | HCT-116 | 18.78 ± 1.02 |
These results suggest that structural modifications can enhance cytotoxicity against tumor cells .
Mechanisms of Anticancer Action
The anticancer effects are attributed to:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of oxidative stress pathways.
Case Studies
A notable study evaluated the anticancer properties of related diazepine derivatives and found that compounds with similar structural motifs exhibited potent activity against breast and colorectal cancer cell lines . The study highlighted that the presence of specific functional groups significantly influenced the cytotoxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
